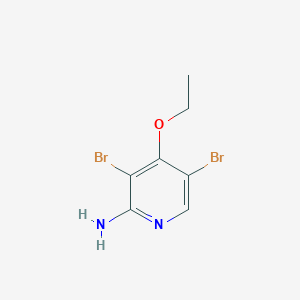![molecular formula C7H6N4O2S B13033310 (Z)-2-Hydrazono-4-nitro-2,3-dihydrobenzo[d]thiazole](/img/structure/B13033310.png)
(Z)-2-Hydrazono-4-nitro-2,3-dihydrobenzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Hydrazono-4-nitro-2,3-dihydrobenzo[d]thiazole is a heterocyclic compound that features a unique combination of hydrazone and nitro functional groups attached to a benzo[d]thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Hydrazono-4-nitro-2,3-dihydrobenzo[d]thiazole typically involves the reaction of 2-amino-4-nitrobenzo[d]thiazole with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Hydrazono-4-nitro-2,3-dihydrobenzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group, while the hydrazone moiety can be reduced to hydrazine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and hydrazone positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives and hydrazine derivatives.
Substitution: Formation of various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry
(Z)-2-Hydrazono-4-nitro-2,3-dihydrobenzo[d]thiazole is used as a building block in organic synthesis, particularly in the preparation of complex heterocyclic compounds. Its unique functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
The compound’s potential therapeutic properties are explored in medicinal chemistry, where it is studied for its efficacy and safety in treating various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-2-Hydrazono-4-nitro-2,3-dihydrobenzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydrazone and nitro groups play a crucial role in its binding affinity and reactivity. These interactions can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Hydrazones: Compounds with similar hydrazone functional groups, such as (E)-2-hydrazono-4-nitro-2,3-dihydrobenzo[d]thiazole.
Nitrobenzo[d]thiazoles: Compounds with similar nitrobenzo[d]thiazole structures, such as 2-nitrobenzo[d]thiazole.
Uniqueness
(Z)-2-Hydrazono-4-nitro-2,3-dihydrobenzo[d]thiazole is unique due to its specific combination of functional groups and its (Z)-configuration. This configuration can influence its chemical reactivity and biological activity, making it distinct from other related compounds.
Properties
Molecular Formula |
C7H6N4O2S |
|---|---|
Molecular Weight |
210.22 g/mol |
IUPAC Name |
(4-nitro-1,3-benzothiazol-2-yl)hydrazine |
InChI |
InChI=1S/C7H6N4O2S/c8-10-7-9-6-4(11(12)13)2-1-3-5(6)14-7/h1-3H,8H2,(H,9,10) |
InChI Key |
AVDOFMGETZDDRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)NN)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13033234.png)



![2-Chloro-4H-cyclopenta[b]thiophen-6(5H)-one](/img/structure/B13033262.png)








![1,1a,6,6a-Tetrahydro-1,6-methanocyclopropa[a]inden-2-amine](/img/structure/B13033307.png)
